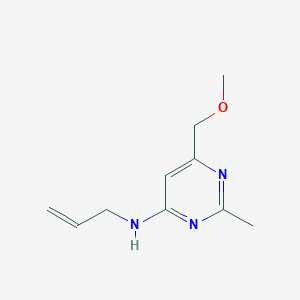

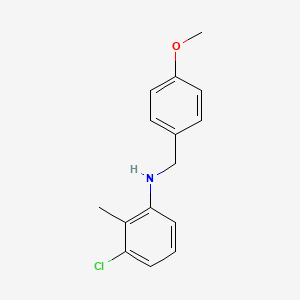

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

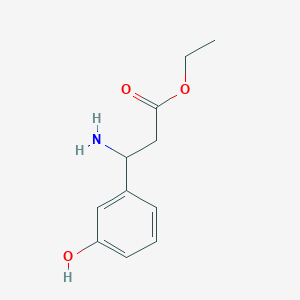

“N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, has been described . This process involves the formation of azomethine ylides, which then undergo highly diastereospecific sequential cycloaddition .Molecular Structure Analysis

The molecular structure of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is characterized by a pyrimidine ring substituted with an allyl group, a methoxymethyl group, and a methyl group .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity : Some derivatives of 2,4-diamino-6-hydroxypyrimidines, related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been found to inhibit retrovirus replication in cell culture. Specifically, these derivatives have shown pronounced antiretroviral activity comparable to certain reference drugs and are devoid of measurable toxicity at certain concentrations (Hocková et al., 2003).

Anti-HIV-1 Activity : Novel thiazolo[3,2-a]pyrimidin-7-ones, considered as annulated analogues of HEPT and bearing structural similarity to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have demonstrated activity against HIV-1. Certain compounds in this category have shown significant anti-HIV-1 activity (Danel et al., 1998).

Organic Synthesis and Chemical Transformations

Microbial Transformations : The compound cyprodinil, which is structurally related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, has been found to undergo microbial transformations, leading to various metabolites. This study emphasizes the metabolic versatility of microbial species in processing such compounds (Schocken et al., 1997).

Synthesis of Uracil Derivatives : The synthesis of uracil derivatives from compounds related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has been documented. These derivatives have shown potential antiviral activity against certain viruses (Bhat, 1993).

Deprotective Methods for Allylic Alcohols : Research on deprotective methods for allylic alcohols, including those protected as methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers, could be relevant to the processing of compounds like N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine (Monti et al., 1983).

Regio- and Enantioselective Substitution : Studies on the substitution of acyclic allylic sulfoximines, which may include derivatives similar to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been conducted to understand the reaction dynamics and selectivities in chemical transformations (Scommoda et al., 1996).

Direcciones Futuras

The future directions for the study of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” could involve further investigation into its synthesis, chemical reactions, and potential applications. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, could be further explored .

Propiedades

IUPAC Name |

6-(methoxymethyl)-2-methyl-N-prop-2-enylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPQMPYPYJPGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NCC=C)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

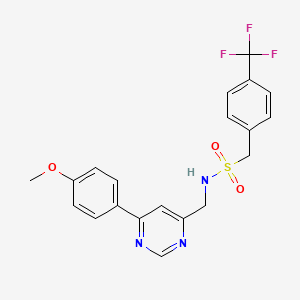

![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)

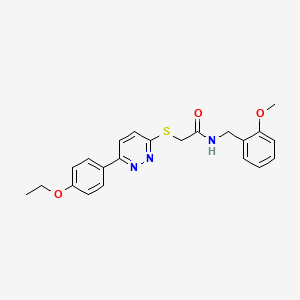

amine dihydrochloride](/img/structure/B2475465.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone](/img/structure/B2475473.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)

![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)